2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound This molecule features a unique fusion of pyrrolo, triazolo, and pyrimidine rings, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions .
The introduction of the 2,4-dichlorophenyl group can be accomplished via electrophilic aromatic substitution reactions, while the pyridylmethyl group is often introduced through nucleophilic substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: Lacks the dimethyl and pyridylmethyl groups, resulting in different chemical properties and biological activities.
8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine:
Uniqueness
The unique combination of functional groups in 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C21H16Cl2N6 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H16Cl2N6/c1-12-13(2)28(10-14-5-7-24-8-6-14)20-18(12)21-26-19(27-29(21)11-25-20)16-4-3-15(22)9-17(16)23/h3-9,11H,10H2,1-2H3 |
InChI Key |
CHPYVJCYDMVLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=C(C=C(C=C4)Cl)Cl)CC5=CC=NC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.